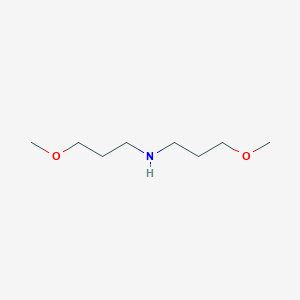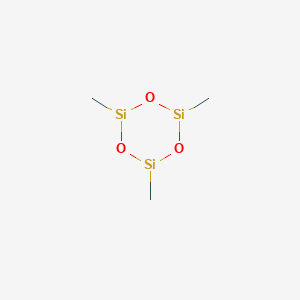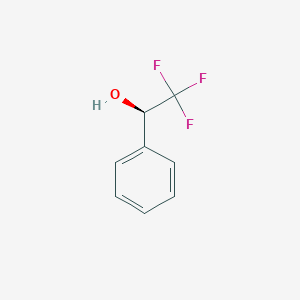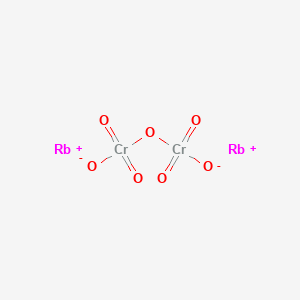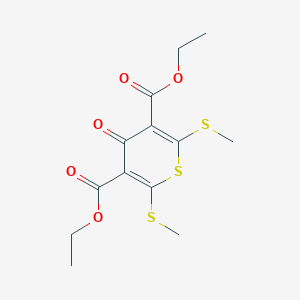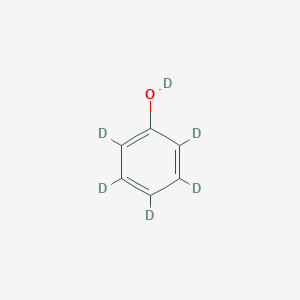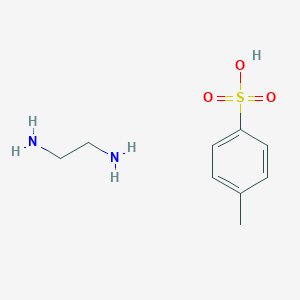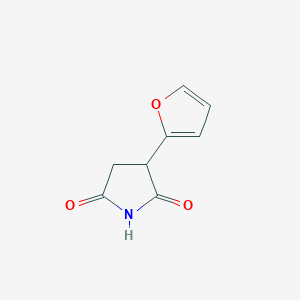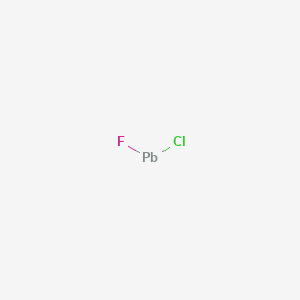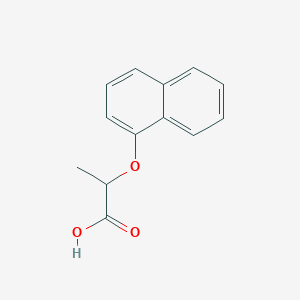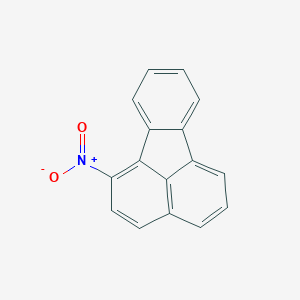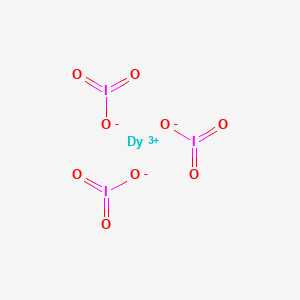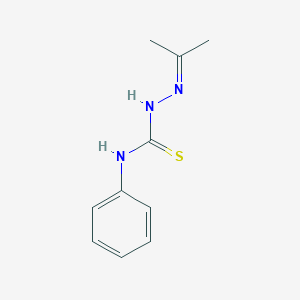
Acetone, 4-phenyl-3-thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetone, 4-phenyl-3-thiosemicarbazone, also known as Acetone Thiosemicarbazone (ATSC), is a compound that has been widely studied for its potential applications in scientific research. ATSC is a thiosemicarbazone derivative that has shown promise in a variety of fields, including cancer research, infectious disease research, and neurology.
作用机制
The mechanism of action of ATSC is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth, replication, and survival. ATSC has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, as well as the activity of NF-κB, a key signaling pathway involved in inflammation and cell survival.
生化和生理效应
ATSC has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, the inhibition of viral and bacterial replication, and the promotion of neuronal survival. ATSC has also been shown to have antioxidant properties, through the inhibition of oxidative stress and the promotion of cellular detoxification.
实验室实验的优点和局限性
ATSC has several advantages for use in laboratory experiments, including its low toxicity, its ease of synthesis, and its ability to penetrate cell membranes. However, ATSC also has several limitations, including its limited solubility in aqueous solutions, its instability in acidic environments, and its potential for non-specific binding to proteins and other biomolecules.
未来方向
There are several future directions for research on ATSC, including the development of more stable and soluble derivatives, the optimization of synthesis methods, and the exploration of new applications in fields such as immunology and regenerative medicine. Additionally, further research is needed to fully elucidate the mechanism of action of ATSC and to identify potential drug targets for therapeutic intervention.
合成方法
ATSC can be synthesized through a variety of methods, including the reaction of acetone with thiosemicarbazide, followed by the addition of phenylhydrazine. The resulting compound can be purified through recrystallization and characterized through a variety of spectroscopic techniques, including NMR and IR spectroscopy.
科学研究应用
ATSC has been studied for its potential applications in a variety of scientific fields. In cancer research, ATSC has been shown to inhibit the growth of cancer cells in vitro and in vivo, through the induction of apoptosis and the inhibition of angiogenesis. In infectious disease research, ATSC has been shown to have antiviral and antibacterial properties, through the inhibition of viral and bacterial replication. In neurology, ATSC has been shown to have neuroprotective properties, through the inhibition of oxidative stress and the promotion of neuronal survival.
属性
CAS 编号 |
14673-56-4 |
|---|---|
产品名称 |
Acetone, 4-phenyl-3-thiosemicarbazone |
分子式 |
C10H13N3S |
分子量 |
207.3 g/mol |
IUPAC 名称 |
1-phenyl-3-(propan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C10H13N3S/c1-8(2)12-13-10(14)11-9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,11,13,14) |
InChI 键 |
AYODCYOTZCCVLO-UHFFFAOYSA-N |
手性 SMILES |
CC(=NNC(=NC1=CC=CC=C1)S)C |
SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C |
规范 SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C |
其他 CAS 编号 |
14673-56-4 |
同义词 |
Acetone 4-phenyl thiosemicarbazone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



